![molecular formula C23H25N3O5S2 B2696698 (E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide CAS No. 1241913-97-2](/img/structure/B2696698.png)

(E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

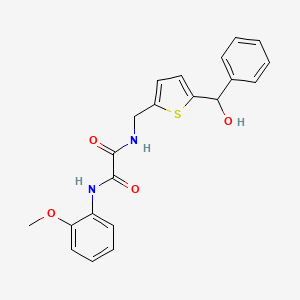

This compound is a complex organic molecule that contains several functional groups, including a benzofuran, a hydrazine, a sulfonamide, and a methylsulfanyl group. Benzofuran is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure . Hydrazines are a class of organic compounds that contain the -NHNH2 group . Sulfonamides are a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuran ring suggests aromaticity, which could influence the compound’s chemical behavior .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the hydrazine group could potentially undergo oxidation or reduction reactions . The benzofuran ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of a benzofuran ring could contribute to its stability and possibly its color .Aplicaciones Científicas De Investigación

Photochemical Decomposition

- Photochemical Behavior : Sulfonamides like Sulfamethoxazole show photolability in acidic aqueous solutions, leading to primary photoproducts through processes like photoisomerization. This highlights the importance of studying the photochemical properties of sulfonamides for understanding their stability and degradation pathways in environmental and pharmaceutical contexts (Wei Zhou & D. Moore, 1994).

Antimicrobial Activity

- Antimicrobial Applications : Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are chemically related to sulfonamides, have been synthesized and evaluated for their antimicrobial activity. Such studies underline the potential of sulfonamide derivatives in developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).

Enzyme Inhibition

- Carbonic Anhydrase Inhibition : Sulfonamides have been extensively studied for their inhibitory effects on carbonic anhydrases, enzymes that play crucial roles in physiological processes like respiration and acid-base balance. Such inhibitors have applications in treating conditions like glaucoma, edema, and certain types of cancer (H. Gul et al., 2016).

Anticancer Potential

- Anticancer Research : The exploration of sulfonamide derivatives for their anticancer properties is an active area of research. Compounds incorporating sulfonamide groups have shown potential in inhibiting tumor-associated carbonic anhydrase isozymes, which could lead to novel cancer therapies (V. Garaj et al., 2005).

Drug Development

- Prodrug Forms : Research into N-acyl derivatives of N-methylsulfonamides, aiming to develop prodrug forms that enhance the solubility and bioavailability of sulfonamides, indicates the versatility of these compounds in drug formulation and development (J. D. Larsen, H. Bundgaard, & V. H. Lee, 1988).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-[1-[2-(3-methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S2/c1-16-18-10-6-7-11-20(18)31-21(16)23(28)25-24-22(27)19(12-14-32-2)26-33(29,30)15-13-17-8-4-3-5-9-17/h3-11,13,15,19,26H,12,14H2,1-2H3,(H,24,27)(H,25,28)/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIGDCWQSKTLLF-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NNC(=O)C(CCSC)NS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NNC(=O)C(CCSC)NS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[N'-(3-methyl-1-benzofuran-2-carbonyl)hydrazinecarbonyl]-3-(methylsulfanyl)propyl}-2-phenylethene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)

![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2696623.png)

![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)

![N-(4-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696630.png)

![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2696633.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2696634.png)

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2696635.png)